

In-Depth Technical Guide to 3,4-Difluorophenol

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Compound of Interest

Compound Name: 3,4-Difluorophenol

Cat. No.: B1294555

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: **3,4-Difluorophenol** CAS Number: 2713-33-9

Molecular Formula: C₆H₄F₂O

Molecular Weight: 130.09 g/mol

Physicochemical Properties

This table summarizes the key quantitative data for **3,4-Difluorophenol**.

Property	Value	Reference
Melting Point	34-38 °C	[1]
Boiling Point	85 °C at 20 mmHg	[1]
Appearance	Off-white to white solid	[2]
Purity	≥ 99% (typical)	[2][3]

Synthesis Protocols

3,4-Difluorophenol can be synthesized through various methods. Below are two common experimental protocols.

Synthesis from 3,4-Difluorobenzaldehyde via Reduction

This method involves the reduction of 3,4-difluorobenzaldehyde. While the specific reducing agents can vary, a general procedure is outlined below.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde in a suitable organic solvent such as tetrahydrofuran (THF).
- **Reduction:** Cool the solution in an ice bath and slowly add a reducing agent (e.g., sodium borohydride).
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of water.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis from 3,4-Difluoronitrobenzene

This protocol involves the reduction of 3,4-difluoronitrobenzene in the presence of a catalyst.

Experimental Protocol:

- **Reaction Mixture:** Combine 3,4-difluoronitrobenzene with a suitable solvent and a reducing agent in the presence of a catalyst.
- **Reaction Conditions:** The reaction is typically carried out under controlled temperature and pressure.
- **Work-up:** After the reaction is complete, the catalyst is filtered off.

- Purification: The resulting product is purified using advanced techniques such as distillation and chromatography to ensure high purity.

Analytical Protocols

Accurate analysis of **3,4-Difluorophenol** is crucial for quality control and research applications.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from methods for structurally related aromatic compounds and can be used for the analysis of **3,4-Difluorophenol**.

Instrumentation and Conditions:

Parameter	Value
HPLC System	Standard system with UV-Vis detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.1% Phosphoric acid in Water (v/v) = 60:40
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	10 minutes

Sample Preparation:

- Stock Solution: Accurately weigh approximately 10 mg of **3,4-Difluorophenol** and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

- **Working Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
- **Sample Preparation:** For bulk drug substance analysis, accurately weigh an amount of the sample equivalent to 10 mg of **3,4-Difluorophenol** and prepare a 100 µg/mL solution in the mobile phase. For reaction monitoring, dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.
- **Filtration:** All solutions should be filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **3,4-Difluorophenol**. Spectral data for ^1H NMR, ^{13}C NMR, and ^{19}F NMR are available from various sources.

General Protocol for ^1H and ^{13}C NMR:

- **Sample Preparation:** Dissolve 5-10 mg of **3,4-Difluorophenol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Use proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Applications in Research and Development

3,4-Difluorophenol is a versatile intermediate with applications in several fields.

- **Pharmaceuticals:** It serves as a crucial building block in the synthesis of various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.
- **Agrochemicals:** This compound is used in the formulation of fungicides and herbicides, contributing to improved efficacy and selectivity.

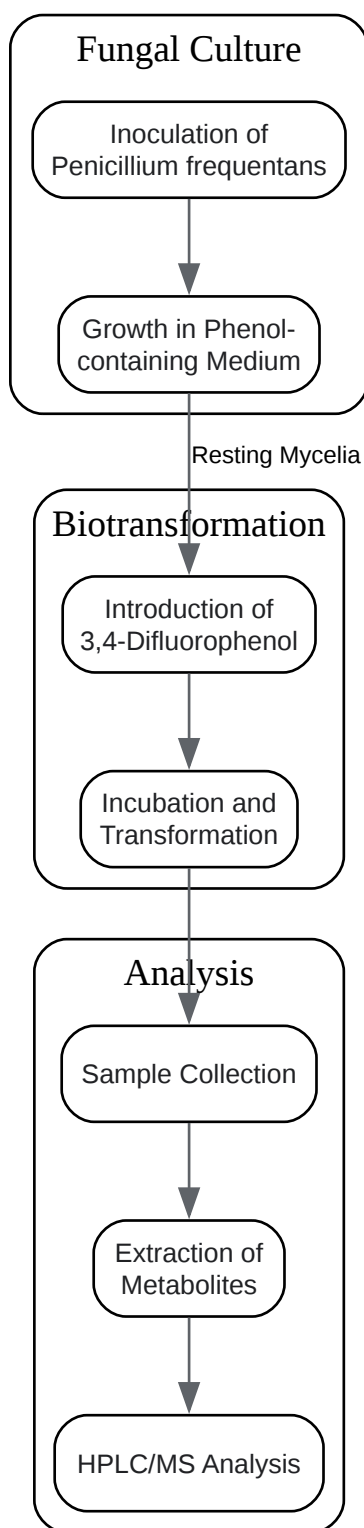
- Material Science: **3,4-Difluorophenol** is employed in the production of liquid crystal materials and fluorinated polymers, imparting desirable properties such as enhanced thermal stability and chemical resistance.

Biotransformation Pathway

The fungus *Penicillium frequentans* is capable of transforming **3,4-Difluorophenol**. This biotransformation is of interest for bioremediation and biocatalysis research.

Experimental Workflow for Biotransformation

The following diagram illustrates the typical workflow for studying the biotransformation of **3,4-Difluorophenol** by *Penicillium frequentans*.

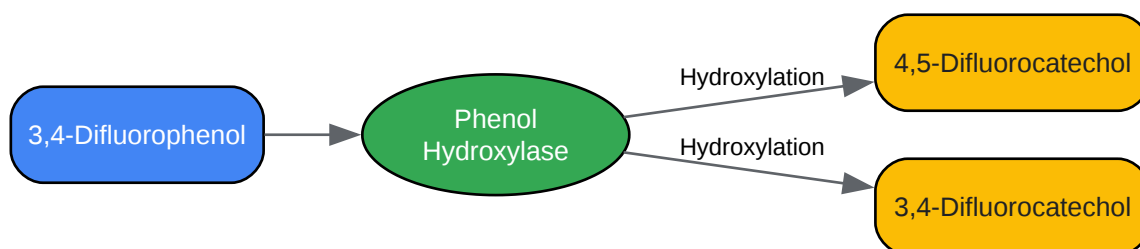


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Caption: Experimental workflow for the biotransformation of **3,4-Difluorophenol**.

Signaling Pathway of 3,4-Difluorophenol Transformation

Penicillium frequentans utilizes a phenol hydroxylase to convert **3,4-Difluorophenol** into two possible difluorinated catechol intermediates.[4]



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Caption: Biotransformation of **3,4-Difluorophenol** by Phenol Hydroxylase.

Suppliers

3,4-Difluorophenol is available from various chemical suppliers. Below is a list of potential suppliers:

- Santa Cruz Biotechnology[4]
- 001CHEMICAL[5]
- Sigma-Aldrich[3]
- ChemicalBook[6]
- Hangzhou Sartort Biopharma Co., Ltd[2]
- Alkali Scientific[7]
- Oakwood Chemical[8]
- BLD Pharm[9]
- Ningbo Inno Pharmchem Co., Ltd

- Amitychem Corporation
- Dayang Chem (Hangzhou) Co., Ltd.
- Jinlan Pharm-Drugs Technology Co., Limited

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